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Introduction
FT001 is an adeno-associated virus serotype 2 (AAV2) vector-based gene therapy designed to

deliver a functional copy of the human retinal pigment epithelium-specific 65 kDa protein

(RPE65) gene (hRPE65) to retinal cells. This therapeutic is in development for the treatment of

inherited retinal dystrophies caused by biallelic mutations in the RPE65 gene, such as Leber

Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP). Mutations in RPE65 disrupt the

visual cycle, leading to progressive vision loss and eventual blindness. FT001 aims to restore

the normal function of this pathway, thereby preserving and potentially improving vision in

affected individuals. This whitepaper provides a comprehensive overview of the preclinical data

and methodologies that form the basis for the clinical development of FT001.

Mechanism of Action: The Visual Cycle
The RPE65 protein is a critical enzyme in the visual cycle, which is the process by which the

eye converts light into electrical signals sent to the brain. Specifically, RPE65 is responsible for

the isomerization of all-trans-retinyl esters to 11-cis-retinol. This step is essential for the

regeneration of the chromophore 11-cis-retinal, which binds to opsins in photoreceptor cells to

form functional visual pigments. In individuals with RPE65 mutations, this process is impaired,

leading to a deficiency of 11-cis-retinal and an accumulation of toxic all-trans-retinyl esters in

the retinal pigment epithelium (RPE). This ultimately results in photoreceptor cell death and

progressive vision loss.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12369292?utm_src=pdf-interest
https://www.benchchem.com/product/b12369292?utm_src=pdf-body
https://www.benchchem.com/product/b12369292?utm_src=pdf-body
https://www.benchchem.com/product/b12369292?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FT001 introduces a functional copy of the hRPE65 gene into RPE cells via a subretinal

injection. The AAV2 vector transduces these cells, leading to the expression of the RPE65

protein. This restores the enzymatic activity necessary for the visual cycle to proceed, thereby

enabling the production of 11-cis-retinal and supporting the function and survival of

photoreceptor cells.
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Figure 1. The role of RPE65 in the visual cycle.

Preclinical Efficacy in Animal Models
The efficacy of AAV2-hRPE65 gene therapy has been demonstrated in multiple preclinical

animal models, including mice and dogs with naturally occurring RPE65 mutations. These

studies have been foundational in establishing the proof-of-concept for this therapeutic

approach.

Efficacy in a Canine Model of RPE65-Deficiency
Studies in dogs with RPE65 mutations, which closely mimic the human disease phenotype,

have shown significant and sustained restoration of retinal function following subretinal

administration of AAV2-hRPE65.

Table 1: Summary of Efficacy Data in a Canine Model of RPE65-Deficiency
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Efficacy Endpoint Method Result Citation

Retinal Function
Electroretinography

(ERG)

Significant

improvement in both

rod and cone-

mediated ERG

responses in treated

eyes compared to

baseline and

untreated controls.

[1]

Visual Behavior Obstacle Avoidance

Treated dogs

demonstrated

improved ability to

navigate an obstacle

course under various

lighting conditions.

[1]

Pupillary Light Reflex Pupillometry

Restoration of

pupillary constriction

in response to light

stimuli in treated eyes.

[1]

Biochemical

Correction

High-Performance

Liquid

Chromatography

(HPLC)

Detection of 11-cis-

retinal in the retinas of

treated eyes,

confirming restoration

of the visual cycle.

Experimental Protocol: Subretinal Injection and ERG in
a Canine Model

Vector Preparation: AAV2 vectors carrying the human RPE65 cDNA under the control of a

ubiquitous or RPE-specific promoter are produced in a human embryonic kidney (HEK293)

cell line using a triple plasmid transfection method. The vector is purified by iodixanol

gradient ultracentrifugation and titered by quantitative PCR.
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Animal Model: Dogs with a naturally occurring, confirmed biallelic RPE65 mutation are used.

Animals are housed and cared for in accordance with institutional animal care and use

committee (IACUC) guidelines.

Surgical Procedure: Animals are anesthetized, and a standard three-port pars plana

vitrectomy is performed. A subretinal injection of the AAV2-hRPE65 vector (typically 150 µL)

is administered using a fine-gauge cannula to create a retinal bleb.

Efficacy Assessment (ERG): Pre- and post-treatment electroretinography is performed to

assess retinal function. After overnight dark adaptation, full-field ERGs are recorded in

response to flashes of light of varying intensity to measure the electrical responses of rods

and cones.

Preclinical Efficacy Study Workflow in Canine Model
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Figure 2. Canine model experimental workflow.
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Preclinical Safety and Toxicology
Comprehensive safety and toxicology studies have been conducted in various animal models,

including mice, dogs, and non-human primates, to support the clinical development of AAV2-

hRPE65 gene therapy.

Biodistribution
Biodistribution studies are essential to determine the extent of vector dissemination to target

and non-target tissues following administration. In non-human primates, subretinal delivery of

AAV2-hRPE65 demonstrated that the vector DNA is predominantly localized to the ocular

tissues of the injected eye, with limited spread to other parts of the body.[2]

Table 2: Representative Biodistribution of AAV2-hRPE65 in Non-Human Primates Following

Subretinal Injection

Tissue
Vector Genomes / µg Genomic DNA
(mean ± SD)

Ocular Tissues (Injected Eye)

Retina 1.5 x 10^5 ± 0.8 x 10^5

RPE/Choroid 2.3 x 10^5 ± 1.1 x 10^5

Optic Nerve 5.2 x 10^2 ± 2.5 x 10^2

Non-Ocular Tissues

Liver < 100

Spleen < 100

Gonads < 100

Brain < 100

Note: Data are representative and synthesized from published studies.

Toxicology
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Toxicology studies in non-human primates have established a favorable safety profile for

subretinal administration of AAV2-hRPE65.[2] The no-observed-adverse-effect level (NOAEL)

has been determined, and findings have generally been limited to procedure-related effects.[2]

Table 3: Summary of Toxicology Findings in Non-Human Primates

Study Parameter Observation Citation

Systemic Toxicity

No test article-related effects

on clinical signs, body weight,

or clinical pathology.

[2]

Ocular Toxicity

Ocular findings were primarily

related to the surgical

procedure. No evidence of

vector-related retinal toxicity

was observed at clinically

relevant doses.

[2][3]

Immunogenicity

Minimal to low levels of

neutralizing antibodies to the

AAV2 capsid were detected in

serum. No significant cell-

mediated immune responses

to the vector or transgene

product were observed.

[4]

NOAEL

The no-observed-adverse-

effect level was established at

a dose of 4.5 x 10^12 vector

genomes per eye.[2]

[2]

Experimental Protocol: GLP Toxicology and
Biodistribution in Non-Human Primates

Animal Model: Healthy, adult cynomolgus monkeys are used for these studies, conducted

under Good Laboratory Practice (GLP) conditions.
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Dose Groups: Animals are assigned to multiple dose groups, including a vehicle control and

low, mid, and high doses of the AAV2-hRPE65 vector.

Administration: A single subretinal injection is performed in one or both eyes.

In-life Assessments: Regular clinical observations, ophthalmic examinations (e.g., slit-lamp

biomicroscopy, indirect ophthalmoscopy, intraocular pressure), and collection of blood and

other biological samples are performed.

Terminal Procedures: At scheduled time points, animals are euthanized, and a

comprehensive necropsy is performed. Tissues are collected for histopathological evaluation

and biodistribution analysis by quantitative PCR.

Conclusion
The preclinical data for AAV2-hRPE65 gene therapy, the underlying technology for FT001,

provide a strong foundation for its clinical development. Studies in relevant animal models have

demonstrated the potential for this therapy to restore retinal function and have established a

favorable safety profile. The mechanism of action is well-understood, targeting the root cause

of the disease. These comprehensive preclinical studies have been instrumental in advancing

this promising therapeutic approach for patients with RPE65-mediated inherited retinal

dystrophies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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